2-{[5-[(4-Tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide
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Overview
Description
This compound, with the chemical formula C28H30N4O2S , belongs to the class of sulfanyl-substituted acetamides. Its systematic name is quite a mouthful, but it reflects its intricate structure. Let’s break it down:
2-{[5-[(4-Tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide: combines several functional groups:
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the following steps:
Triazole Formation: Start with the synthesis of the triazole ring by reacting an appropriate aryl azide with an alkyne under copper-catalyzed conditions.
Sulfanyl Group Introduction: Introduce the sulfanyl group by reacting the triazole compound with a suitable thiol reagent.
Amide Formation: Finally, form the amide linkage by reacting the sulfanyl-triazole intermediate with N-isopropyl-N-phenylacetamide.
Industrial Production: While industrial-scale production details are proprietary, pharmaceutical companies often optimize these synthetic routes for efficiency and yield.
Chemical Reactions Analysis
Reactivity:
Oxidation: The sulfanyl group can undergo oxidation to form a sulfoxide or a sulfone.
Substitution: The phenyl and tert-butyl groups are susceptible to substitution reactions.
Reduction: Reduction of the triazole ring may yield different products.
Thiol Reagents: Used for introducing the sulfanyl group.
Copper Catalysts: Facilitate triazole formation.
Hydrogenation Catalysts: For reduction reactions.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the development of novel materials.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs with identical structures, related compounds include:
2-{[5-[(4-Tert-butylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide: .
2-{[5-[(4-Tert-butylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-phenoxyphe nyl)acetamide: .
These compounds share structural features but exhibit subtle variations. Researchers explore their distinct properties and applications.
Properties
CAS No. |
538337-73-4 |
---|---|
Molecular Formula |
C31H36N4O2S |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
2-[[5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C31H36N4O2S/c1-22(2)34(25-12-8-7-9-13-25)29(36)21-38-30-33-32-28(35(30)26-14-10-11-23(3)19-26)20-37-27-17-15-24(16-18-27)31(4,5)6/h7-19,22H,20-21H2,1-6H3 |
InChI Key |
XAAKGFQFESPVGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)COC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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